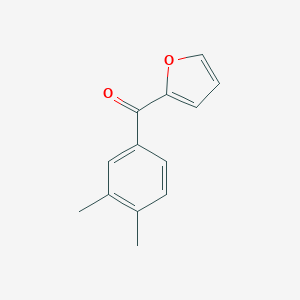

(3,4-Dimethylphenyl)(furan-2-yl)methanone

描述

Significance of Furan-Containing Ketones in Advanced Organic Synthesis

Furan-containing ketones are pivotal intermediates in advanced organic synthesis due to the furan (B31954) ring's ability to act as a versatile building block. The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, which imparts unique chemical properties. mdpi.com Furan and its derivatives are integral to the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. mdpi.comnumberanalytics.com

The ketone linkage provides a reactive site for a multitude of chemical transformations. Aryl vinyl ketones, a related class of compounds, are known to participate in Michael additions, aldol (B89426) reactions, and Robinson annulations, highlighting the synthetic utility of the ketone functional group. researchgate.net In the context of furan-containing ketones, this reactivity allows for the elaboration of the molecular structure, leading to the construction of more complex heterocyclic systems.

Furthermore, the furan ring itself can undergo various reactions, such as Diels-Alder cycloadditions, to form more complex polycyclic structures. researchgate.net This dual reactivity of the furan ring and the ketone group makes furan-containing ketones powerful synthons in the toolbox of organic chemists for creating diverse molecular scaffolds.

Rationale for Focused Research on (3,4-Dimethylphenyl)(furan-2-yl)methanone

The focused investigation of this compound is driven by the established importance of the broader class of furan derivatives in medicinal chemistry and materials science. Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. organic-chemistry.orgorganic-chemistry.org The specific substitution pattern of the phenyl ring, in this case, the 3,4-dimethyl configuration, can significantly influence the biological activity of the molecule. The methyl groups can enhance lipophilicity, potentially improving membrane permeability, and can also influence the binding affinity to biological targets through steric and electronic effects.

In the field of materials science, furan derivatives are utilized in the development of novel polymers and resins with unique thermal and chemical resistance properties. numberanalytics.com The specific structure of this compound makes it a candidate as a monomer or a precursor for specialty polymers.

The synthesis of this specific compound also presents an interesting case for exploring synthetic methodologies. The preparation of aryl-furan ketones often involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions, and studying the synthesis of this compound can provide insights into the optimization of these important reactions for substituted substrates. organic-chemistry.org

Scope and Objectives of the Research Outline

The primary objective of a focused research outline on this compound is to systematically investigate its synthesis, characterization, and potential applications. The scope of such research would encompass:

Synthesis and Optimization: To develop and optimize a reliable synthetic route to this compound, likely through a Friedel-Crafts acylation of furan with 3,4-dimethylbenzoyl chloride. This would involve a detailed study of reaction conditions, catalysts, and purification methods to achieve high yields and purity.

Spectroscopic and Physicochemical Characterization: To thoroughly characterize the compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its molecular structure and purity. The determination of its key physicochemical properties would also be a critical objective.

Exploration of Potential Applications: To conduct preliminary investigations into the potential of this compound in medicinal chemistry and materials science. This would involve in vitro biological screening against relevant targets and initial studies on its polymerization or incorporation into material matrices.

This focused approach will provide a comprehensive understanding of this specific furan-containing ketone, contributing valuable knowledge to the fields of organic synthesis, medicinal chemistry, and materials science.

Data on this compound

While extensive peer-reviewed research on the specific compound this compound is not widely available, its fundamental properties can be tabulated based on its chemical structure and data from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15817-47-7 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | This compound |

| Physical State | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the furan ring, the aromatic protons of the dimethylphenyl ring, and the methyl group protons. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the furan ring, the aromatic carbons of the dimethylphenyl ring, and the methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone, as well as bands for C-H and C=C bonds of the aromatic and furan rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (200.23 m/z), along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,4-dimethylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOTZZJPIQTQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355547 | |

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15817-47-7 | |

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 3,4 Dimethylphenyl Furan 2 Yl Methanone

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving aryl furan (B31954) ketones like (3,4-Dimethylphenyl)(furan-2-yl)methanone are diverse and often proceed through key intermediates. For instance, in the synthesis of substituted furans, the oxidative rearrangement of 4-(furan-2-yl)butan-2-ones involves a crucial spiro-intermediate. The formation of this intermediate is facilitated by an electron-withdrawing group at the α-position to the ketone, which promotes enolization and subsequent nucleophilic attack on the activated furan nucleus. nih.gov

Another relevant pathway is the Paal-Knorr furan synthesis, which traditionally uses saturated 1,4-dicarbonyl compounds. However, related cyclodehydration of unsaturated 1,4-diketones can also lead to furan products. nih.gov This suggests that under certain conditions, this compound or its derivatives could undergo transformations involving diketone intermediates.

Furthermore, the synthesis of complex molecules can utilize the furan ring as a latent functionality. For example, a protocol for (het)areno[x,y-b]pyrrolo[1,2-d] mdpi.comrsc.orgdiazepines involves an acid-promoted furan ring opening of N-(2-furylethyl)-2-nitroanilines to form nitro-1,4-diketones, which then undergo reductive cyclization. nih.gov This highlights a pathway where the furan moiety of an aryl furan ketone is opened to create a linear diketone intermediate, which then participates in further cyclization reactions.

In the context of nucleophilic addition, reactions of 5-hydroxymethylfurfural (a related furan carbonyl compound) with a ketone containing an active hydrogen proceed through a carbanion intermediate. This carbanion attacks the carbonyl carbon, leading to an enolate anion intermediate, which is crucial for the formation of a new carbon-carbon bond. mdpi.com

Influence of Aromaticity and Substituent Effects (e.g., 3,4-dimethylphenyl) on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of both the furan ring and the substituted phenyl group. The aromaticity of the furan ring plays a crucial role in its chemical behavior. Furan is considered aromatic as it follows Hückel's rule with a π-electron sextet. pharmaguideline.com However, its aromaticity is less than that of benzene, thiophene, and pyrrole, which is attributed to the high electronegativity of the oxygen atom holding its lone pair electrons more tightly and reducing their delocalization. pharmaguideline.comslideshare.net This lower aromaticity makes the furan ring more susceptible to reactions that disrupt the aromatic system, such as Diels-Alder reactions. chemrxiv.org

The 3,4-dimethylphenyl group exerts an electronic effect on the reactivity of the carbonyl group. The two methyl groups are electron-donating through an inductive effect, which increases the electron density on the phenyl ring. This, in turn, can influence the electrophilicity of the carbonyl carbon. Compared to an unsubstituted phenyl group, the electron-donating nature of the dimethylphenyl group would slightly decrease the reactivity of the carbonyl group towards nucleophiles.

The interplay between the furan and the substituted phenyl ring can be seen in various reactions. For instance, in the synthesis of tetrasubstituted furans, the electronic nature of substituents on the aryl group can determine the reaction pathway. Electron-donating groups on a β-phenyl ring can favor furan formation via a Cloke–Wilson rearrangement, while electron-withdrawing groups may lead to the formation of cyclopropyl ketones instead. rsc.org

The relative aromaticity also affects the stability of intermediates. A more aromatic system will be more stable, potentially leading to a higher activation energy for reactions that disrupt this aromaticity. youtube.com The reactivity of five-membered heterocycles like furan towards electrophiles is dependent on the electron availability on the ring carbons, which is influenced by the mesomeric effect of the heteroatom. slideshare.net

Intramolecular Annulation Reactions and Rearrangements involving Aryl Furan Ketones

Aryl furan ketones are versatile substrates for intramolecular annulation and rearrangement reactions, leading to the formation of various heterocyclic systems. One notable rearrangement is the Cloke-Wilson rearrangement, which involves the transformation of cyclopropyl ketones into five-membered heterocycles like furans. rsc.org While not a direct reaction of the starting aryl furan ketone, it demonstrates a pathway where a related cyclopropyl intermediate can rearrange to form a furan ring. This rearrangement is a highly efficient protocol for synthesizing furan moieties. rsc.org

Intramolecular annulation reactions often leverage the reactivity of both the furan ring and the aryl ketone. For example, palladium-catalyzed cycloisomerization of acetylenic ketones is a known method for synthesizing substituted furans. organic-chemistry.orgacs.org This type of reaction could be adapted for intramolecular processes where the acetylenic moiety is tethered to the aryl furan ketone scaffold. Phosphine-mediated cascade annulations of allenyl ketones have also been developed to synthesize furan-fused eight-membered rings and spirocycles, showcasing the potential for complex intramolecular transformations. rsc.org

Furthermore, the furan ring itself can participate in intramolecular cycloadditions. The Diels-Alder reaction of furans is a well-established process. chemrxiv.orgstackexchange.com In an intramolecular context, if a dienophile is suitably positioned on the aryl portion of the molecule, an intramolecular Diels-Alder reaction could lead to complex, bridged ring systems.

The Paal-Knorr synthesis, typically an intermolecular reaction, has been expanded to intramolecular versions for the synthesis of pyrrolo[1,2-d] mdpi.comrsc.orgdiazepines. This involves the acid-promoted opening of a furan ring to a 1,4-diketone, which then undergoes intramolecular cyclization. nih.gov This strategy highlights the utility of the furan ring as a masked 1,4-dicarbonyl functionality for intramolecular annulations.

Nucleophilic Addition to the Carbonyl Group: Mechanistic Insights

The carbonyl group in this compound is a key site for nucleophilic addition reactions. The mechanism of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

In base-catalyzed mechanisms, a strong base deprotonates the nucleophile, increasing its nucleophilicity. For example, in the reaction of 5-hydroxymethylfurfural with 3,3-dimethyl-2-butanone under alkaline conditions, the ketone is deprotonated to form a carbanion. mdpi.com This carbanion then attacks the electrophilic carbonyl carbon of the furan derivative. mdpi.com The resulting intermediate is an enolate anion. mdpi.com

Alternatively, some nucleophilic additions can be initiated by the nucleophile itself, particularly with soft nucleophiles like organophosphines. In these cases, the nucleophile attacks the electrophilic center directly. For instance, trimethylphosphine-promoted thiol-vinylsulfone Michael addition proceeds via a nucleophile-initiated mechanism where the initial attack of the phosphine is the rate-limiting step. researchgate.net While this is a Michael addition, the principle of a nucleophile initiating the reaction can be applied to carbonyl additions as well. Organophosphines are effective in these mechanisms because phosphorus can stabilize the charged intermediates. researchgate.net

The electrophilicity of the carbonyl carbon in this compound is modulated by both the furan ring and the dimethylphenyl group. The electron-donating methyl groups on the phenyl ring slightly reduce the positive character of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted benzoyl derivative. Conversely, the furan ring's electronic properties also play a role, though its effect is more complex due to the interplay of inductive and resonance effects of the oxygen heteroatom.

Computational Approaches to Mechanistic Elucidation

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including those involving this compound. DFT calculations can be used to determine the structures and energies of reactants, products, intermediates, and, crucially, transition states. youtube.com By locating the transition state structure on the potential energy surface, the activation energy of a reaction step can be calculated, providing insight into the reaction kinetics. researchgate.net

For example, DFT has been used to study the conversion of furfural to furan and other products on a palladium surface. These studies involve calculating the activation energies for various elementary steps, such as decarbonylation and reduction, to determine the most favorable reaction pathway. researchgate.netacs.org Similarly, DFT could be applied to analyze the transition states of nucleophilic addition to the carbonyl group of this compound or its intramolecular rearrangement reactions.

The choice of density functional and basis set is critical for obtaining accurate results. researchgate.net For reactions involving significant charge transfer, long-range corrected functionals are often recommended. researchgate.net DFT can also be used to analyze the electronic properties of molecules, such as the local reactivity descriptors (fukui functions), which can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov For instance, DFT calculations on furan have shown which atoms have a higher affinity to accept or donate electrons, guiding the understanding of its reactivity. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the nucleophilic addition of a generic nucleophile (Nu-) to this compound.

| Parameter | Value (kcal/mol) |

| Reactant Energy | 0.0 |

| Transition State Energy | 15.2 |

| Product Energy | -5.8 |

| Activation Energy (Ea) | 15.2 |

| Reaction Energy (ΔErxn) | -5.8 |

Note: These are hypothetical values for illustrative purposes.

Linear Free Energy Relationships (LFERs) in Reactivity Prediction

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry for quantitatively relating structure to reactivity. youtube.com They correlate the logarithm of a reaction rate constant (log k) or an equilibrium constant (log K) for one series of reactions with that of a related series. wikipedia.org The Hammett equation is a well-known example of an LFER that describes the effect of substituents on the reactivity of aromatic compounds. youtube.com

In the context of this compound, LFERs could be used to predict how changes in the substituents on the phenyl ring would affect the rate of a particular reaction, such as nucleophilic addition to the carbonyl group. By plotting the log of the rate constants for a series of substituted analogues against the appropriate Hammett substituent constants (σ), a linear relationship can often be established. The slope of this line, known as the reaction constant (ρ), provides information about the nature of the transition state. youtube.com A negative ρ value indicates the buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, while a positive ρ value signifies the buildup of negative charge. youtube.com

For nucleophilic addition to the carbonyl group of this compound, one would expect a positive ρ value, as negative charge develops on the carbonyl oxygen in the transition state. The magnitude of ρ would indicate the sensitivity of the reaction to substituent effects.

An LFER can also be established by correlating the rate constant of a reaction with the equilibrium constant for a related process, such as the dissociation of a series of related acids. libretexts.org A linear plot of log k versus log K is evidence that the reaction mechanism is consistent across the series of compounds. libretexts.org

The following table illustrates hypothetical data for a Hammett plot for the reaction of various substituted (phenyl)(furan-2-yl)methanones with a nucleophile.

| Substituent (X) | σ | log(k_X/k_H) |

| 4-OCH3 | -0.27 | -0.54 |

| 4-CH3 | -0.17 | -0.35 |

| H | 0.00 | 0.00 |

| 4-Cl | 0.23 | 0.48 |

| 4-NO2 | 0.78 | 1.60 |

Note: These are hypothetical values for illustrative purposes.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (3,4-Dimethylphenyl)(furan-2-yl)methanone is expected to show distinct signals for the aromatic protons on both the furan (B31954) and the dimethylphenyl rings, as well as the methyl protons. The aromatic region (typically δ 7.0-8.0 ppm) will feature signals for the three protons of the furan ring and the three protons of the dimethylphenyl ring. The two methyl groups on the phenyl ring are expected to appear as sharp singlets in the upfield region (around δ 2.3 ppm). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the carbonyl group and the substitution pattern on the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon, the carbons of the furan and phenyl rings, and the two methyl carbons. The carbonyl carbon is characteristically found far downfield (δ > 180 ppm). The aromatic carbons appear in the δ 110-150 ppm range, with their exact shifts influenced by their position relative to the substituents and the carbonyl bridge. The methyl group carbons are observed in the upfield region of the spectrum (around δ 20 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are predicted values based on spectroscopic principles and data from analogous compounds. Experimental values may vary slightly.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~185.0 |

| Furan C2 | - | ~152.0 |

| Furan H3 | ~7.25 (dd) | ~120.0 |

| Furan H4 | ~6.60 (dd) | ~112.5 |

| Furan H5 | ~7.70 (dd) | ~147.0 |

| Phenyl C1' | - | ~135.0 |

| Phenyl H2' | ~7.60 (d) | ~130.5 |

| Phenyl C3' | - | ~137.5 |

| Phenyl C4' | - | ~143.0 |

| Phenyl H5' | ~7.55 (dd) | ~130.0 |

| Phenyl H6' | ~7.20 (d) | ~127.0 |

| 3'-Methyl | ~2.32 (s) | ~19.8 |

| 4'-Methyl | ~2.32 (s) | ~19.5 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, resolving signal overlap, and confirming the final structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to confirm the connectivity of adjacent protons within the furan ring (H3-H4, H4-H5) and the dimethylphenyl ring (H5'-H6'). rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This technique is essential for unambiguously assigning the ¹³C signals for all protonated carbons by linking them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu It is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from the furan protons to the carbonyl carbon, and from the phenyl protons (H2' and H6') to the carbonyl carbon, confirming the connection of the two rings via the ketone bridge. Correlations from the methyl protons to the aromatic carbons of the phenyl ring would confirm their positions. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to determine the preferred conformation of the molecule, for instance, by showing correlations between the furan proton H3 and the phenyl protons H2' and H6'. rsc.org

Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium |

| C-H stretching (Methyl) | 2980 - 2850 | Medium |

| C=O stretching (Ketone) | 1660 - 1640 | Strong, Sharp |

| C=C stretching (Aromatic/Furan) | 1600 - 1450 | Medium to Strong |

| C-O-C stretching (Furan) | 1260 - 1020 | Strong |

| C-H bending (Aromatic) | 900 - 675 | Medium to Strong |

The precise position of the C=O stretch is sensitive to conjugation. The conjugation with both the furan and the phenyl rings is expected to lower the frequency to the ~1650 cm⁻¹ region, which is characteristic for aryl ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as this compound, exhibit characteristic absorptions in the UV-Vis range. The extended π-system, which includes the furan ring, the carbonyl group, and the dimethylphenyl ring, is expected to give rise to two main absorption bands.

A strong absorption band at shorter wavelengths (π → π* transition), likely in the 250-280 nm range.

A weaker absorption band at longer wavelengths (n → π* transition) associated with the carbonyl group, typically above 300 nm.

The exact wavelengths (λ_max) and intensities of these absorptions provide insight into the extent of conjugation and the electronic nature of the molecule.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. For this compound (C₁₃H₁₂O₂), the expected exact mass is 200.0837 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 200 would be observed. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Name |

| 200 | [C₁₃H₁₂O₂]⁺ | Molecular Ion |

| 119 | [C₈H₇O]⁺ | 3,4-Dimethylbenzoyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Ion (from dimethylphenyl group) |

| 95 | [C₅H₃O]⁺ | Furoyl Cation |

| 67 | [C₄H₃O]⁺ | Furan Cation |

The fragmentation pattern serves as a molecular fingerprint, providing strong evidence for the proposed structure by showing the loss of expected neutral fragments and the formation of stable carbocations like the furoyl and dimethylbenzoyl cations.

Integration of Spectroscopic Techniques for Comprehensive Structural Insights

While each spectroscopic technique provides valuable data, a comprehensive and unambiguous structural elucidation is only possible through their integration.

MS confirms the molecular formula (C₁₃H₁₂O₂).

IR confirms the presence of key functional groups, most notably the conjugated ketone (C=O).

¹³C NMR indicates the number of unique carbon atoms (13), and ¹H NMR shows the number and environment of protons.

UV-Vis spectroscopy complements this structural information by characterizing the electronic properties of the conjugated π-system established by the other techniques.

Together, this integrated spectroscopic approach provides irrefutable evidence for the structure and electronic nature of this compound.

In-Situ Spectroscopy for Real-Time Reaction Monitoring

In-situ spectroscopic techniques are indispensable tools in modern chemical synthesis, providing real-time data on reaction progression without the need for manual sampling. These Process Analytical Technologies (PAT) allow for the continuous monitoring of reactant consumption, product formation, and the appearance of any transient intermediates. For the synthesis of This compound , typically achieved via a Friedel-Crafts acylation reaction, in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful method for real-time analysis.

The Friedel-Crafts acylation involves the reaction of furan with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. By immersing an ATR-FTIR probe directly into the reaction vessel, spectra can be collected at regular intervals, generating a detailed kinetic profile of the synthesis. This approach offers significant advantages for process control, enabling precise determination of the reaction endpoint and ensuring consistent product quality.

The monitoring strategy focuses on tracking the characteristic infrared absorption bands of the key functional groups involved in the transformation. Specifically, the analysis follows the disappearance of the carbonyl stretch of the reactant acyl chloride and the concurrent appearance of the carbonyl stretch of the product ketone.

Key Spectroscopic Markers for Reaction Monitoring:

Reactant (3,4-dimethylbenzoyl chloride): The carbonyl (C=O) stretching vibration of aroyl chlorides is found at a relatively high frequency. For 3,4-dimethylbenzoyl chloride, this sharp absorption band is typically observed around 1770 cm⁻¹. vulcanchem.com The decrease in the intensity of this peak is directly proportional to the consumption of the acylating agent.

Product (this compound): The formation of the product is monitored by the growth of a new carbonyl band at a lower frequency. Due to conjugation with both the aromatic ring and the furan ring, the C=O stretch of the resulting ketone appears in the range of 1680-1690 cm⁻¹. tsijournals.com

Reactant (Furan): The consumption of furan can also be tracked by monitoring the decrease in intensity of one of its characteristic ring vibration modes, such as those occurring between 1400 and 1500 cm⁻¹. globalresearchonline.net

By plotting the absorbance of these distinct vibrational bands over time, a detailed reaction profile can be constructed. This allows for the calculation of reaction rates and the identification of any deviations from the expected reaction pathway.

Hypothetical Real-Time Concentration Monitoring Data

The following interactive table represents hypothetical data that could be generated from an in-situ ATR-FTIR analysis of the Friedel-Crafts acylation to form this compound. The concentrations are derived from the absorbance values of the characteristic IR peaks.

| Time (minutes) | 3,4-dimethylbenzoyl chloride Conc. (mol/L) | This compound Conc. (mol/L) | Reaction Progress (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.0 |

| 10 | 0.85 | 0.15 | 15.0 |

| 20 | 0.68 | 0.32 | 32.0 |

| 30 | 0.45 | 0.55 | 55.0 |

| 40 | 0.25 | 0.75 | 75.0 |

| 50 | 0.10 | 0.90 | 90.0 |

| 60 | 0.02 | 0.98 | 98.0 |

| 70 | 0.00 | 1.00 | 100.0 |

This real-time data is crucial for understanding the reaction kinetics and mechanism. acs.org The ability to observe the reaction as it happens ensures that the process is run efficiently and safely, allowing for immediate adjustments if necessary and confirming the complete conversion of reactants to the desired product. mdpi.com

Computational Chemistry and Theoretical Studies of 3,4 Dimethylphenyl Furan 2 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

No published DFT studies specifically investigating the electronic structure and energetics of (3,4-Dimethylphenyl)(furan-2-yl)methanone were found. Such a study would typically involve calculations to determine the molecule's most stable three-dimensional shape and its electronic properties.

Geometry Optimization and Conformational Analysis

There is no specific literature detailing the geometry optimization or conformational analysis of this compound. This type of analysis would identify the most stable arrangement of the atoms and the rotational barriers around the single bonds connecting the aromatic rings to the central carbonyl group.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting chemical reactivity, has not been reported for this compound. This analysis would involve calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule might interact with other reagents.

Spin State Analysis and Redox Properties

Information regarding the spin state analysis and redox properties of this compound is not available. These studies would provide insight into the molecule's magnetic properties and its ability to gain or lose electrons, which is fundamental to its electrochemical behavior.

Quantum Chemical Modeling of Non-Covalent Interactions and Stereocontrol

There are no dedicated quantum chemical models describing the non-covalent interactions, such as aromatic stacking or hydrogen bonding, that might govern the stereochemistry of reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be used to explore the molecule's flexibility, conformational changes over time, and interactions with solvents or other molecules.

Data-Driven Modeling and Machine Learning for Reaction Mechanism Prediction and Optimization

The application of data-driven modeling or machine learning techniques specifically for predicting or optimizing reaction mechanisms involving this compound has not been documented. While the synthesis of furan (B31954) derivatives is an active area of research where machine learning is being applied more broadly, specific models for this compound are absent from the literature.

Synthetic Applications and Derivatization of 3,4 Dimethylphenyl Furan 2 Yl Methanone

As a Building Block in Complex Organic Synthesis

The structural framework of (3,4-Dimethylphenyl)(furan-2-yl)methanone, which links an aromatic and a heterocyclic ring through a carbonyl bridge, is a common motif in medicinally relevant compounds. While direct applications in complex synthesis are not extensively documented for this specific molecule, its analogous structures are pivotal. For instance, the furan-2-carbonyl moiety is a key component in the synthesis of complex N-acylated heterocycles.

In a relevant example, a furan-2-carbonyl group is introduced in the final step of synthesizing a complex N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative. mdpi.comresearchgate.net This is achieved through an N-furoylation process, where a pre-constructed tetrahydroquinoline core is acylated using 2-furoyl chloride. researchgate.net This strategy highlights how the (furan-2-yl)methanone unit can be incorporated into larger, biologically active molecules. By analogy, this compound could serve as a precursor to 2-furoic acid derivatives bearing the 3,4-dimethylbenzoyl group, or it could be modified to participate in similar multi-component reactions, such as the Povarov cycloaddition, to generate complex heterocyclic systems. mdpi.comresearchgate.net The 3,4-dimethylphenyl group offers steric and electronic properties that can be exploited to influence reaction outcomes and tune the biological activity of the final products.

Transformations Involving the Ketone Functionality

The carbonyl group in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of stereocenters.

The electrophilic carbon of the ketone is susceptible to nucleophilic attack by organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.orgdalalinstitute.com This reaction provides a powerful method for carbon-carbon bond formation, converting the planar ketone into a chiral tertiary alcohol. libretexts.org The addition of the organometallic reagent is typically followed by an acidic workup to protonate the intermediate alkoxide. dalalinstitute.com

The general mechanism involves the nucleophilic addition of the carbanionic 'R' group from the organometallic reagent to the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent hydrolysis yields the tertiary alcohol. libretexts.org Given the structure of this compound, a wide array of tertiary alcohols can be synthesized.

| Organometallic Reagent (R-M) | Reagent Name | Product Name |

|---|---|---|

| CH₃-MgBr | Methylmagnesium bromide | 1-(3,4-Dimethylphenyl)-1-(furan-2-yl)ethanol |

| CH₃CH₂-Li | Ethyllithium | 1-(3,4-Dimethylphenyl)-1-(furan-2-yl)propan-1-ol |

| C₆H₅-MgBr | Phenylmagnesium bromide | (3,4-Dimethylphenyl)(furan-2-yl)(phenyl)methanol |

| CH₂=CH-MgBr | Vinylmagnesium bromide | 1-(3,4-Dimethylphenyl)-1-(furan-2-yl)prop-2-en-1-ol |

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a synthetically important transformation. Asymmetric transfer hydrogenation (ATH) using Noyori-Ikariya type catalysts offers a highly efficient and selective method for achieving this. mdpi.comresearchgate.net These catalysts, typically ruthenium(II) complexes with a chiral N-tosylated diamine ligand and an arene ligand, facilitate the transfer of hydrogen from a donor like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone. mdpi.com

The mechanism involves the formation of an 18-electron ruthenium hydride species, which then transfers two hydrogen atoms to the carbonyl group via a six-membered transition state. mdpi.com The enantioselectivity of the reaction is governed by the steric and electronic interactions between the substrate and the chiral catalyst. In the case of aryl heteroaryl ketones, the catalyst's chiral environment differentiates between the two groups attached to the carbonyl. The stereochemical outcome is dictated by the preferred orientation of the substrate in the transition state, which is influenced by CH/π interactions between the electron-rich aryl group of the substrate and the η6-arene ring of the catalyst. mdpi.comresearchgate.net For this compound, the catalyst would distinguish between the furan (B31954) and the 3,4-dimethylphenyl rings, leading to the formation of one enantiomer of the corresponding alcohol in high excess. researchgate.net

| Catalyst Configuration | Hydrogen Donor | Expected Major Product | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/NEt₃ | (R)-(3,4-Dimethylphenyl)(furan-2-yl)methanol | High (>95%) |

| (S,S)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/NEt₃ | (S)-(3,4-Dimethylphenyl)(furan-2-yl)methanol | High (>95%) |

| (R,R)-RuCl[(mesitylene)(TsDPEN)] | i-PrOH/KOH | (R)-(3,4-Dimethylphenyl)(furan-2-yl)methanol | High (>95%) |

| (S,S)-RuCl[(mesitylene)(TsDPEN)] | i-PrOH/KOH | (S)-(3,4-Dimethylphenyl)(furan-2-yl)methanol | High (>95%) |

Modifications of the Furan Ring for Advanced Synthetic Intermediates

The furan ring is not merely a passive spectator group; its inherent reactivity allows for a range of transformations to produce valuable synthetic intermediates.

The furan moiety is susceptible to oxidation, which can lead to ring-opening or dearomatization, providing access to highly functionalized linear compounds. While harsh oxidation can degrade the ring to maleic acid derivatives, controlled oxidation can yield valuable synthetic precursors. For instance, the oxidative dearomatization of furan derivatives attached to a ketone-containing side chain has been shown to produce unsaturated 1,4,7-triketones. nih.gov

This type of transformation, when applied to a molecule like this compound, could proceed through an intermediate spiro- or endoperoxide species upon treatment with oxidants such as m-chloroperbenzoic acid (m-CPBA) or N-bromosuccinimide (NBS). Subsequent acid-catalyzed rearrangement and hydrolysis would open the furan ring to yield a linear diketone or triketone system, which are versatile building blocks for the synthesis of other heterocycles, like new furan or cyclopentenone derivatives, through reactions like the Paal-Knorr synthesis. nih.gov

The catalytic hydrogenation of the furan ring to a tetrahydrofuran (B95107) (THF) ring is a common and useful transformation that converts the planar, aromatic heterocycle into a flexible, saturated five-membered ether. This modification significantly alters the steric and electronic properties of the molecule, which is valuable in medicinal chemistry and materials science.

The hydrogenation of furan derivatives is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. mdpi.com A variety of metal catalysts are effective for this transformation, with palladium, rhodium, and ruthenium on supports like carbon (C), alumina (B75360) (Al₂O₃), or titania (TiO₂) being the most common. researchgate.netrsc.org The reaction involves the sequential addition of hydrogen atoms across the double bonds of the furan ring, ultimately leading to the saturated tetrahydrofuran system. researchgate.net Applying these established methods to this compound would yield (3,4-Dimethylphenyl)(tetrahydrofuran-2-yl)methanone, a key intermediate for compounds requiring a saturated heterocyclic core.

| Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| Pd/C | Ethanol or Ethyl Acetate | H₂ (1-50 atm), Room Temp - 80°C | (3,4-Dimethylphenyl)(tetrahydrofuran-2-yl)methanone |

| Rh/Al₂O₃ | Methanol | H₂ (10-50 atm), Room Temp | (3,4-Dimethylphenyl)(tetrahydrofuran-2-yl)methanone |

| Ru/C | Water or Methanol | H₂ (20-100 atm), 50-120°C | (3,4-Dimethylphenyl)(tetrahydrofuran-2-yl)methanone |

| Pd-TiO₂ | Methanol | Photocatalytic, UV light | (3,4-Dimethylphenyl)(tetrahydrofuran-2-yl)methanone |

Functionalization and Derivatization of the (3,4-Dimethylphenyl) Moiety for Structure-Activity Relationship Studies (without direct biological claims)

The 3,4-dimethylphenyl moiety of this compound offers several avenues for chemical modification to explore structure-activity relationships. These modifications can be broadly categorized into reactions involving the methyl groups and reactions involving the aromatic ring itself. Such derivatization is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, which can influence its pharmacokinetic and pharmacodynamic profiles.

Modification of the Methyl Groups:

The two methyl groups at the 3- and 4-positions of the phenyl ring are potential sites for functionalization.

Oxidation: The methyl groups can be oxidized to introduce various oxygen-containing functionalities. For instance, selective oxidation could yield the corresponding hydroxymethyl, formyl, or carboxylic acid derivatives. These transformations would significantly alter the polarity and hydrogen bonding capacity of the molecule.

Halogenation: Radical halogenation, for example, using N-bromosuccinimide (NBS), could introduce a halogen atom onto one or both methyl groups, leading to the formation of bromomethyl derivatives. These halogenated intermediates are versatile precursors for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as amines, ethers, and esters.

Modification of the Aromatic Ring:

The phenyl ring itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the two methyl groups and the furan-2-oyl group) would influence the position of the incoming electrophile.

Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group, would introduce an amino group. This amino group can then be further derivatized, for example, through acylation or sulfonylation, to generate a library of amide and sulfonamide analogs.

Halogenation: Direct halogenation of the aromatic ring would introduce one or more halogen atoms. The position of halogenation would be dictated by the directing effects of the substituents. Halogen atoms can act as hydrogen bond acceptors and can influence the electronic properties of the aromatic ring.

Sulfonylation: The introduction of a sulfonic acid group or its derivatives (sulfonamides) can significantly increase the water solubility of the compound.

The systematic synthesis of a library of such derivatives would allow for a thorough investigation of the structure-activity relationships. By correlating the changes in chemical structure with the resulting changes in the compound's properties (e.g., receptor binding affinity, enzyme inhibition), researchers can gain insights into the key structural features required for a particular effect.

Illustrative Data for Structure-Activity Relationship Studies:

The following hypothetical data tables illustrate how the results of SAR studies on derivatives of this compound could be presented. These tables are for illustrative purposes only and are not based on experimental data.

Table 1: Hypothetical SAR Data for Derivatives Modified at the Methyl Groups

| Compound ID | R1 | R2 | Property A (IC50, µM) | Property B (Selectivity Index) |

| Parent | -CH3 | -CH3 | 10.5 | 1.0 |

| 1a | -CH2OH | -CH3 | 8.2 | 1.5 |

| 1b | -CHO | -CH3 | 15.8 | 0.8 |

| 1c | -COOH | -CH3 | 25.1 | 0.5 |

| 1d | -CH3 | -CH2Br | 5.6 | 2.1 |

| 1e | -CH3 | -CH2NH2 | 7.9 | 1.8 |

Table 2: Hypothetical SAR Data for Derivatives Modified on the Aromatic Ring

| Compound ID | R3 | Property A (IC50, µM) | Property B (Selectivity Index) |

| Parent | -H | 10.5 | 1.0 |

| 2a | 5-NO2 | 18.3 | 0.7 |

| 2b | 5-NH2 | 6.4 | 2.3 |

| 2c | 5-Cl | 9.8 | 1.2 |

| 2d | 5-SO2NH2 | 12.1 | 0.9 |

These tables would allow for the systematic evaluation of how different functional groups at various positions on the 3,4-dimethylphenyl moiety influence the properties of the molecule, guiding further optimization efforts.

Future Research Directions and Advanced Methodological Developments

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of furan-ketones often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), leading to significant chemical waste. Future research is directed towards developing highly efficient, reusable, and environmentally benign catalytic systems.

Heterogeneous Catalysts: A primary focus is the replacement of homogeneous catalysts with solid, reusable alternatives. Materials such as supported heteropoly acids and metal-exchanged clays (B1170129) are promising candidates. For instance, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has shown high conversion and 100% selectivity for the acylation of furan (B31954), presenting a green alternative to polluting processes. researchgate.netresearchgate.net Zirconium-based catalysts, including ZrO₂, are also being explored for their potential in the cross-ketonization of furan derivatives, offering an alternative pathway that avoids traditional acylating agents. rsc.org Research could adapt these systems for the specific acylation of 1,2-dimethylbenzene with 2-furoyl chloride.

Non-Noble Metal Catalysts: To reduce costs and environmental impact, research is shifting towards catalysts based on abundant, non-noble metals like iron, copper, and nickel. frontiersin.org For example, NiCo₂O₄ nanowires have demonstrated high yields and robust stability in related oxidation reactions for producing furan derivatives. nih.gov The development of catalysts like Ni-Fe nanoparticles supported on carbon nanotubes (CNTs) shows promise for selective C-O bond cleavage, a relevant mechanism in furan chemistry. nih.gov Future work will likely involve designing bimetallic or metal-organic framework (MOF) catalysts tailored for the high-yield synthesis of complex furan-ketones.

Table 1: Comparison of Emerging Catalytic Systems for Furan Acylation

| Catalyst Type | Example(s) | Key Advantages | Potential for (3,4-Dimethylphenyl)(furan-2-yl)methanone Synthesis |

|---|---|---|---|

| Heteropoly Acids | Cr-exchanged Dodecatungstophosphoric Acid/K-10 | High activity and selectivity, reusability, reduced waste. researchgate.netresearchgate.net | High potential for a cleaner Friedel-Crafts acylation process. |

| Metal Oxides | Zirconium Dioxide (ZrO₂) | Enables alternative pathways like cross-ketonization, stable, cost-effective. rsc.org | Could offer a sustainable route avoiding harsh acylating agents. |

| Non-Noble Metals | Ni-Fe/CNTs, NiCo₂O₄ | Low cost, reduced toxicity, high activity in related transformations. nih.gov | Promising for developing economical and scalable synthesis protocols. |

| MOFs | Sulfonic-based UiO-66(Zr) | High surface area, tunable porosity and acidity, excellent catalytic activity. researchgate.net | Offers high potential for designing highly selective and active catalysts. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. gcande.org These computational approaches can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and identify optimal reaction conditions, thereby minimizing trial-and-error experimentation. eurekalert.orgmdpi.com

For the synthesis of this compound, ML algorithms can be trained on existing data from Friedel-Crafts reactions and related transformations. gcande.org By inputting variables such as substrate, catalyst type, solvent, and temperature, these models can predict product yield and selectivity. eurekalert.org This predictive power allows chemists to screen virtual libraries of catalysts and conditions to identify the most promising candidates for experimental validation. gcande.org

Furthermore, AI can aid in retrosynthetic analysis, proposing efficient pathways for complex molecules. mdpi.com An AI workflow could integrate large language models (LLMs) with Bayesian optimization and an active learning loop to rapidly refine catalyst synthesis and reaction parameters, significantly reducing development time and resource consumption. arxiv.org

Advances in In-Situ and Operando Characterization Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for designing better catalysts and optimizing processes. Traditional (ex-situ) characterization methods often fail to capture the dynamic nature of catalysts and reactive intermediates. Advances in in-situ and operando spectroscopy now allow for real-time monitoring of chemical reactions as they occur. rsc.org

For the Friedel-Crafts acylation synthesis of this compound, techniques such as in-situ Raman and infrared (IR) spectroscopy can track the formation of key intermediates, like the acylium ion and sigma complexes, under actual reaction conditions. nih.gov Operando techniques, which combine simultaneous measurement of catalytic activity and spectroscopic characterization, can provide invaluable insights into the catalyst's structure-activity relationship. researchgate.net For example, operando X-ray Absorption Spectroscopy (XAS) could be used to monitor the oxidation state and coordination environment of a metal center in a heterogeneous catalyst, revealing how it activates the reactants. researchgate.net This level of mechanistic detail is essential for the rational design of next-generation catalysts with enhanced performance.

Expanding Green Chemistry Principles for Complex Furan-Ketone Syntheses

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. Beyond developing new catalysts, future research will focus on a holistic application of these principles to the synthesis of complex furan-ketones.

Sustainable Solvents and Conditions: A key trend is the move away from hazardous and volatile organic solvents. numberanalytics.com Research is exploring benign alternatives like ionic liquids and deep eutectic solvents (DES), which have shown promise in Friedel-Crafts acylations, sometimes in combination with metal triflate catalysts. acs.org Solvent-free approaches, such as mechanochemistry (ball milling), are also being developed for Friedel-Crafts reactions, offering a reduction in waste and energy consumption. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being investigated as alternative energy sources to conventional heating. numberanalytics.com Microwave-assisted synthesis can dramatically shorten reaction times and improve yields in acylation reactions, contributing to a more energy-efficient process. acs.org

Atom Economy: Future synthetic strategies will prioritize atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Alternative pathways, such as the direct cross-ketonization of furan derivatives with carboxylic acids, represent a move in this direction by avoiding the use of acyl halides or anhydrides and their associated byproducts. rsc.org Applying these multifaceted green chemistry principles will be crucial for the sustainable industrial production of this compound and related compounds. yedarnd.com

常见问题

Basic: What synthetic methodologies are optimal for preparing (3,4-Dimethylphenyl)(furan-2-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via intermolecular condensation reactions, leveraging aryl ketone precursors. For example, analogous furanone derivatives are prepared by condensing substituted acetophenones with furan intermediates under acidic or basic catalysis . Key factors include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) or bases (e.g., KOH) influence regioselectivity.

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

| Synthetic Route | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | 65–75 | |

| Base-mediated condensation | KOH/EtOH | 50–60 |

Optimize by screening catalysts and monitoring reaction progress via TLC or HPLC.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm). Splitting patterns distinguish furan (δ 6.3–7.4 ppm) and dimethylphenyl protons .

- ¹³C NMR : Carbonyl resonance (δ 190–200 ppm) confirms ketone structure.

- X-ray Crystallography : Resolves steric effects of 3,4-dimethylphenyl and furan substituents. A related methanone derivative showed a dihedral angle of 85° between aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 240.1150 for C₁₃H₁₃O₂).

Advanced: How can mechanistic studies elucidate the role of steric hindrance in this compound’s reactivity?

Methodological Answer:

Steric effects from the 3,4-dimethyl group may impede electrophilic substitution or nucleophilic additions. Strategies include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states to assess steric energy barriers. For example, meta-substituted aryl ketones exhibit higher activation energies due to crowded transition states .

- Competitive Reactions : Compare reactivity with less hindered analogs (e.g., phenyl-furan methanones) under identical conditions.

Advanced: How can this compound be applied in fluorescent assays for enzyme activity studies?

Methodological Answer:

Similar furanone derivatives are used as fluorogenic substrates. For example, 2-methoxy-2,4-diphenyl-3(2H)-furanone labels collagen for collagenase detection via fluorescence quenching . Methodological steps:

Substrate Design : Introduce a cleavable linker (e.g., peptide bond) between the methanone core and a fluorophore.

Assay Optimization :

- pH Sensitivity : Test activity across pH 4–9 to match enzyme optimal range.

- Temperature Control : Prevent degradation (e.g., cooling to 4°C during assays) .

Data Analysis : Use fluorescence microscopy or plate readers to quantify enzymatic cleavage rates.

Advanced: How should researchers address organic degradation artifacts in long-term stability studies?

Methodological Answer:

Degradation (e.g., oxidation of furan rings) can skew results. Mitigation strategies:

- Stability Screening : Conduct accelerated aging tests (40°C, 75% RH) and analyze degradation products via LC-MS.

- Sample Preservation : Store solutions in amber vials at –20°C with antioxidants (e.g., BHT).

- Real-Time Monitoring : Use inline spectroscopic probes (UV-Vis, IR) to track degradation kinetics .

Advanced: How to resolve contradictions in reported spectroscopic data for structurally similar methanones?

Methodological Answer:

Discrepancies in NMR or crystallographic data may arise from conformational flexibility or solvent effects. Approaches:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring flipping) that average signals.

- Crystallographic Reanalysis : Compare unit cell parameters with deposited data (e.g., CCDC entries). For example, a study on (4-Methoxyphenyl)(2-methylphenyl)methanone resolved ambiguities via high-resolution synchrotron XRD .

- Solvent Screening : Test NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

Advanced: What computational tools are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450).

- QSAR Models : Train on datasets of aryl methanones with known bioactivity (e.g., antimicrobial IC₅₀ values) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。